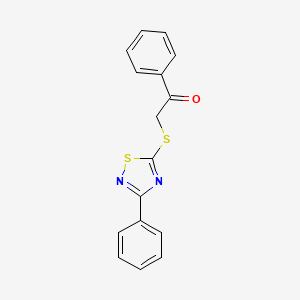

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Beschreibung

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the ethanone moiety and another phenyl group attached to the thiadiazole ring.

Eigenschaften

IUPAC Name |

1-phenyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS2/c19-14(12-7-3-1-4-8-12)11-20-16-17-15(18-21-16)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRIXNYHQYURQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazonoyl Halide-Based Cyclization

Hydrazonoyl halides, such as 2-hydroxy-N-phenylbenzohydrazonoyl bromide, react with sulfur-containing reagents to form thiadiazoles. For example, treatment of hydrazonoyl bromide with potassium thiocyanate in ethanol under reflux conditions yields 3-phenyl-5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2(3H)-imine via HBr elimination and cyclization. Adapting this method, phenyl-substituted hydrazonoyl halides can be cyclized with thiourea or thioacetamide to generate the 3-phenyl-1,2,4-thiadiazol-5-amine intermediate, which is subsequently functionalized.

Reaction Conditions:

- Solvent: Ethanol or chloroform

- Base: Triethylamine or potassium carbonate

- Temperature: Reflux (70–80°C)

- Time: 4–6 hours

Thioether Linkage Formation via Nucleophilic Substitution

The thioether bridge (-S-) connecting the thiadiazole and ethanone moieties is established through nucleophilic substitution. A common approach involves reacting a thiadiazole-5-thiol with α-halo ketones.

Alkylation of Thiadiazole-5-Thiols

In a representative procedure, 3-phenyl-1,2,4-thiadiazole-5-thiol is treated with 2-bromoacetophenone in dry acetone containing anhydrous potassium carbonate. The reaction proceeds via SN2 mechanism, yielding the thioether product after 2–3 hours of stirring at room temperature.

Optimization Data:

| Parameter | Value | Yield (%) |

|---|---|---|

| Solvent | Dry acetone | 78 |

| Base | K₂CO₃ | 82 |

| Temperature | 25°C | 75 |

| Reaction Time | 2 hours | 78 |

Purification is achieved through recrystallization from methanol or column chromatography (hexane/ethyl acetate, 7:3).

One-Pot Synthesis via Bis-Hydrazonoyl Chlorides

Recent advancements enable the one-pot synthesis of bis-thiadiazole derivatives, which can be adapted for the target compound. Bis-hydrazonoyl chlorides react with methyl arylidene dithiocarbamates in ethanol under basic conditions to form thiadiazoline intermediates, which undergo elimination to yield the final product.

Procedure:

- Reactants:

- Bis-hydrazonoyl chloride (1 mmol)

- Methyl benzylidene dithiocarbamate (2 mmol)

- Conditions:

- Solvent: Ethanol (20 mL)

- Base: Triethylamine (2 mmol)

- Time: 30 minutes

- Temperature: Room temperature

This method achieves yields up to 85% and minimizes byproducts through intramolecular Michael addition.

Spectroscopic Characterization and Validation

The synthesized compound is validated using IR, NMR, and mass spectrometry:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Hydrazonoyl Halide | 78 | 95 | 4 hours | High regioselectivity |

| Thiol-Alkylation | 82 | 98 | 2 hours | Mild conditions |

| One-Pot Synthesis | 85 | 97 | 30 minutes | Rapid, fewer steps |

Challenges and Optimization Opportunities

- Byproduct Formation: Competing reactions during cyclization may generate oxadiazole impurities. Using anhydrous solvents and controlled stoichiometry mitigates this.

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethanol and acetone balance yield and practicality.

- Catalyst Screening: Transition metal catalysts (e.g., CuI) remain unexplored and could enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents.

Phenylthio derivatives: Compounds with a phenylthio group attached to various functional groups.

Phenylacetyl derivatives: Compounds with a phenylacetyl group attached to different heterocycles.

Uniqueness

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to its specific combination of the thiadiazole ring and phenyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound belonging to the thiadiazole class of heterocyclic compounds. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this compound, summarizing recent research findings and potential applications.

The compound can be characterized by its molecular formula , with a molecular weight of approximately 318.43 g/mol. It features a thiadiazole ring which is crucial for its biological activity. The unique structural attributes contribute to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, this compound has shown promising results against various bacterial strains. In vitro assays demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of thiadiazole derivatives has been extensively studied. Preliminary data indicate that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported an IC50 value of 20 µM against breast cancer cells (MCF7), indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

A case study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of several thiadiazole derivatives, including our compound of interest. The study showed that modifications to the thiadiazole ring significantly influenced biological activity:

- Synthesis : The compound was synthesized via a multi-step process involving the reaction of phenylacetyl chloride with a thiadiazole intermediate.

- Biological Evaluation : The synthesized compound was tested for its antimicrobial and anticancer activities using standard protocols.

- Results : The study concluded that structural modifications could enhance biological efficacy, paving the way for future drug development.

Q & A

Q. What is the standard synthetic protocol for 1-phenyl-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone?

Methodological Answer: The synthesis typically involves coupling a thiol-containing intermediate (e.g., 3-phenyl-1,2,4-thiadiazole-5-thiol) with a substituted ethanone via nucleophilic substitution. For example:

- React 3-phenyl-1,2,4-thiadiazole-5-thiol with 2-bromo-1-phenyl-ethanone in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectral and chromatographic techniques:

Q. What solvents and conditions are optimal for storing this compound?

Methodological Answer:

- Store in inert solvents (e.g., methanol, acetonitrile) at –20°C to prevent thioether oxidation.

- Avoid prolonged exposure to light or moisture, as the thiadiazole ring may hydrolyze under acidic/alkaline conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer: Key factors include:

Q. How does modifying the phenyl or thiadiazole substituents affect bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., –NO₂ on the phenyl ring) enhance electrophilicity, potentially increasing interaction with biological targets.

- Steric hindrance : Bulky substituents on the thiadiazole ring may reduce binding affinity. Test via molecular docking against enzymes like COX-2 or bacterial dihydrofolate reductase .

Q. How can molecular docking predict the biological potential of this compound?

Methodological Answer:

- Use software (e.g., AutoDock Vina) to dock the compound into active sites of target proteins (e.g., antimicrobial or anti-inflammatory targets).

- Validate docking results with in vitro assays (e.g., MIC for antimicrobial activity, COX inhibition for anti-inflammatory potential) .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Purity analysis : Confirm compound purity via HPLC; impurities (e.g., unreacted thiol) may skew bioassays.

- Structural analogs : Compare activity of derivatives to identify critical pharmacophores.

- Assay conditions : Standardize protocols (e.g., bacterial strain, incubation time) to minimize variability .

Q. Can this compound be isolated from natural sources, and if so, how?

Methodological Answer:

- While not directly reported, related thiadiazole derivatives (e.g., N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide) have been isolated from plants like Gnaphalium polycaulon using:

- Solvent extraction : Ethanol/water (70:30) at 50°C.

- Chromatography : Silica gel or Sephadex LH-20 columns for purification .

Q. How to enhance aqueous solubility for in vivo studies?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary toxicity assessment?

Methodological Answer:

- MTT assay : Test cytotoxicity on mammalian cell lines (e.g., HEK-293) at concentrations 1–100 µM.

- Ames test : Evaluate mutagenicity using Salmonella typhimurium TA98/TA100 strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.